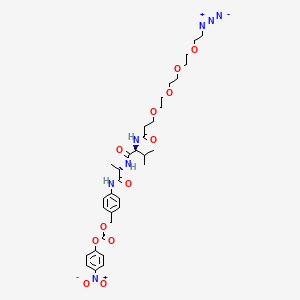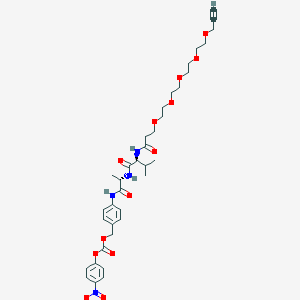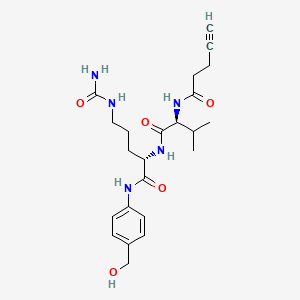
4-Pentynoyl-Val-Cit-PAB
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pentynoyl-Val-Cit-PAB is a compound that has garnered significant attention in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This compound is a cleavable linker that combines a dipeptide motif (Valine-Citrulline) with a para-aminobenzyl (PAB) spacer, facilitating the targeted delivery of cytotoxic drugs to cancer cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentynoyl-Val-Cit-PAB involves multiple steps, starting with the preparation of the Valine-Citrulline dipeptide. This dipeptide is then coupled with a 4-pentynoyl group and a para-aminobenzyl spacer. The reaction conditions typically involve the use of protecting groups such as Fmoc or Boc to ensure selective reactions at specific sites .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is obtained as a powder or crystalline form, with purity levels exceeding 95% .
化学反应分析
Types of Reactions: 4-Pentynoyl-Val-Cit-PAB undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The most notable reaction is the enzymatic cleavage by cathepsin B, a lysosomal protease .
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.
Substitution: Involves nucleophilic reagents such as amines or thiols.
Major Products: The primary product of enzymatic cleavage is the release of the cytotoxic drug, facilitated by the 1,6-elimination of the para-aminobenzyl spacer .
科学研究应用
4-Pentynoyl-Val-Cit-PAB is extensively used in the development of ADCs for cancer therapy. Its ability to provide stable linkage during systemic circulation and rapid release upon reaching the target cell makes it a valuable tool in targeted drug delivery . Additionally, it is used in click chemistry for bioconjugation and in the synthesis of integrin-targeting peptide-drug conjugates.
作用机制
The mechanism of action of 4-Pentynoyl-Val-Cit-PAB involves its cleavage by cathepsin B in the lysosomes of target cells. This cleavage triggers a 1,6-elimination reaction, releasing the cytotoxic drug in its active form. The Valine-Citrulline dipeptide serves as a recognition motif for cathepsin B, ensuring specificity to cancer cells .
相似化合物的比较
Val-Cit-PAB-OH: Another cathepsin-cleavable linker used in ADCs.
Mc-Val-Cit-PAB: A bifunctional linker with similar properties but different functional groups.
Uniqueness: 4-Pentynoyl-Val-Cit-PAB stands out due to its pentynoyl group, which allows for additional functionalization through click chemistry. This feature enhances its versatility in bioconjugation applications.
属性
IUPAC Name |
(2S)-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]-2-[[(2S)-3-methyl-2-(pent-4-ynoylamino)butanoyl]amino]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O5/c1-4-5-8-19(30)28-20(15(2)3)22(32)27-18(7-6-13-25-23(24)33)21(31)26-17-11-9-16(14-29)10-12-17/h1,9-12,15,18,20,29H,5-8,13-14H2,2-3H3,(H,26,31)(H,27,32)(H,28,30)(H3,24,25,33)/t18-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPNYOBMYRVUFO-ICSRJNTNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
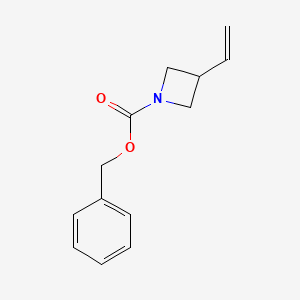
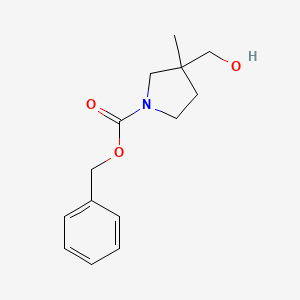
![1-[Boc(methyl)amino]cyclopropanecarbonitrile](/img/structure/B8147690.png)

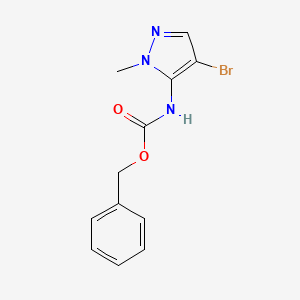
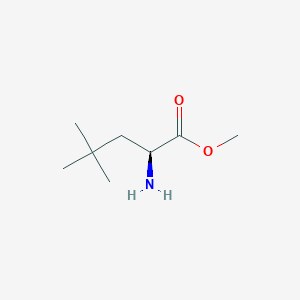
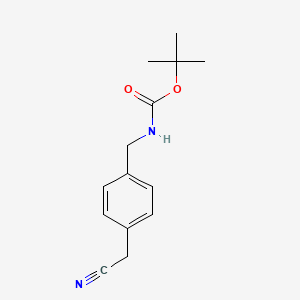
![(2R)-2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B8147711.png)
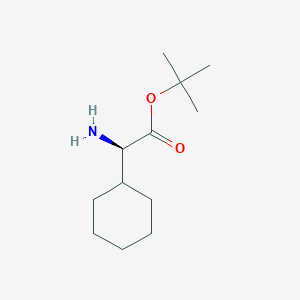
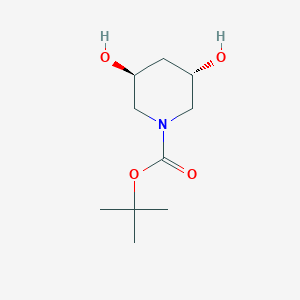
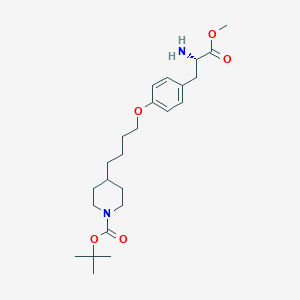
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-(pent-4-ynoylamino)butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B8147739.png)
